molecular formula C13H16N2S B2447668 Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine CAS No. 886494-14-0

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Número de catálogo: B2447668
Número CAS: 886494-14-0
Peso molecular: 232.35
Clave InChI: BODLDGBIAIUIMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35. The purity is usually 95%.
BenchChem offers high-quality Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10(2)14-8-12-9-15-13(16-12)11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODLDGBIAIUIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine: A Comprehensive Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine" Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide details the synthetic pathway for Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine , a secondary amine featuring a 2,5-disubstituted thiazole core. This structural motif is frequently encountered in medicinal chemistry as a pharmacophore in kinase inhibitors, GPCR modulators, and anti-infective agents.

The synthesis strategy prioritizes a convergent, scalable approach suitable for both discovery chemistry (gram-scale) and process development. The primary pathway utilizes a Vilsmeier-Haack formylation followed by reductive amination , ensuring high regioselectivity and minimizing over-alkylation byproducts common in direct alkylation methods.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule at its most labile and strategic bonds.

Strategic Disconnections
  • C–N Bond (Exocyclic): The secondary amine is best formed via reductive amination. This disconnects the target into 2-phenylthiazole-5-carbaldehyde and isopropylamine .

  • C–C Bond (Ring Functionalization): The aldehyde at position 5 is introduced via electrophilic aromatic substitution (EAS) on the parent heterocycle, 2-phenylthiazole .

  • Heterocyclic Core: The 2-phenylthiazole ring is constructed via the classical Hantzsch Thiazole Synthesis using thiobenzamide and an

    
    -halo carbonyl equivalent.
    
Retrosynthesis Diagram

Retrosynthesis Target Target: Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine Aldehyde Precursor 1: 2-Phenylthiazole-5-carbaldehyde Target->Aldehyde Reductive Amination Amine Precursor 2: Isopropylamine Target->Amine Thiazole Core Scaffold: 2-Phenylthiazole Aldehyde->Thiazole Vilsmeier-Haack Formylation Thiobenzamide Starting Material A: Thiobenzamide Thiazole->Thiobenzamide Hantzsch Cyclization Chloroacetaldehyde Starting Material B: Chloroacetaldehyde Thiazole->Chloroacetaldehyde

Figure 1: Retrosynthetic breakdown of the target molecule highlighting the convergent assembly strategy.

Detailed Experimental Protocols

Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)

The foundation of the synthesis is the formation of the 2-phenylthiazole ring. The Hantzsch synthesis is preferred for its reliability and the availability of reagents.

Reaction:



Protocol:

  • Reagents: Thiobenzamide (1.0 equiv), Chloroacetaldehyde (50% aq. solution, 1.1 equiv), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve thiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add chloroacetaldehyde dropwise at room temperature. Caution: Chloroacetaldehyde is a potent lachrymator and toxic; use a fume hood.

    • Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of thiobenzamide.

    • Cool to room temperature. The hydrochloride salt of the thiazole may precipitate.

    • Neutralize with saturated aqueous NaHCO₃ to pH 8–9.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from ethanol/water or flash chromatography if necessary.

  • Yield Expectation: 85–95%.

Phase 2: C5-Functionalization (Vilsmeier-Haack Formylation)

Thiazoles are electron-rich heterocycles.[1] Position 5 is the most nucleophilic site available for electrophilic attack (Position 2 is blocked; Position 4 is sterically less accessible and electronically less favored than C5).

Reaction:



Protocol:

  • Reagents: 2-Phenylthiazole (1.0 equiv), POCl₃ (Phosphorus oxychloride, 1.2 equiv), DMF (Dimethylformamide, 1.5 equiv or used as solvent).

  • Procedure:

    • In a flame-dried flask under Argon, place anhydrous DMF (3.0 equiv relative to thiazole).

    • Cool to 0°C. Add POCl₃ dropwise over 15 minutes. A white precipitate (Vilsmeier reagent) may form. Stir for 30 mins at 0°C.

    • Add a solution of 2-Phenylthiazole in minimal DMF dropwise.

    • Heat the mixture to 80–90°C for 2–4 hours.

    • Quench: Cool to room temperature and pour the reaction mixture onto crushed ice.

    • Neutralize carefully with sodium acetate or 2M NaOH (keep T < 20°C) to hydrolyze the iminium intermediate to the aldehyde.

    • The product often precipitates as a solid. Filter or extract with DCM.

  • Purification: The crude aldehyde is usually pure enough, but can be recrystallized from EtOH.

  • Key Insight: Strict moisture control is required during the Vilsmeier reagent formation to ensure high yields.

Phase 3: Reductive Amination (C–N Bond Formation)

This is the critical step to establish the secondary amine without forming tertiary amine byproducts. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and selectivity for imines over aldehydes.

Reaction:



Protocol:

  • Reagents: 2-Phenylthiazole-5-carbaldehyde (1.0 equiv), Isopropylamine (1.2 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv), 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve the aldehyde in DCE (0.2 M).

    • Add Isopropylamine and Acetic Acid. Stir for 30–60 minutes at room temperature to allow imine formation (equilibrium).

    • Add STAB in one portion.

    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Workup: Separate layers. Extract aqueous layer with DCM. Dry combined organics over Na₂SO₄.

  • Purification: Flash column chromatography (DCM:MeOH:NH₄OH, e.g., 95:5:0.5). Amine products often streak on silica; the addition of ammonia is crucial.

  • Yield Expectation: 70–85%.

Process Workflow Diagram

SynthesisWorkflow Input1 Thiobenzamide + Chloroacetaldehyde Step1 Step 1: Hantzsch Cyclization (Reflux, EtOH) Input1->Step1 Input2 POCl3 / DMF Input3 Isopropylamine + NaBH(OAc)3 Int1 2-Phenylthiazole Step1->Int1 Step2 Step 2: Vilsmeier Formylation (80°C, Hydrolysis) Int2 2-Phenylthiazole- 5-carbaldehyde Step2->Int2 Step3 Step 3: Reductive Amination (RT, DCE) Final Final Product: Isopropyl-(2-phenyl- thiazol-5-ylmethyl)-amine Step3->Final Int1->Step2 + Input2 Int2->Step3 + Input3

Figure 2: Linear process flow from raw materials to the final secondary amine.

Critical Control Points & Troubleshooting

ParameterCritical Control PointPotential Failure ModeMitigation Strategy
Stoichiometry Step 3: Amine equivalentsBis-alkylation (Tertiary amine formation)Use slight excess of isopropylamine (1.2–1.5 eq) and add hydride after imine formation time.
Moisture Step 2: Vilsmeier ReagentLow yield of aldehydeEnsure DMF is anhydrous (<0.05% H₂O) and glassware is flame-dried.
Temperature Step 2: QuenchingRunaway exotherm / DecompositionQuench Vilsmeier intermediate onto ice; keep T < 20°C during hydrolysis.
pH Control Step 3: WorkupProduct loss to aqueous layerEnsure pH > 10 during extraction to keep the amine in the free base form (organic soluble).

Analytical Profile (Expected Data)

To validate the synthesis, the following spectral characteristics should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Phenyl: Multiplet at

      
       7.4–8.0 ppm (5H).
      
    • Thiazole C4-H: Singlet at

      
       7.6–7.8 ppm (1H). Note: The C5 proton is gone.
      
    • Benzylic CH₂: Singlet at

      
       3.9–4.1 ppm (2H).
      
    • Isopropyl CH: Septet at

      
       2.8–3.0 ppm (1H).
      
    • Isopropyl CH₃: Doublet at

      
       1.1–1.2 ppm (6H).
      
    • Amine NH: Broad singlet (exchangeable), often

      
       1.5–2.0 ppm.
      
  • Mass Spectrometry (ESI+):

    • Target Mass: ~232.35 Da.

    • Observed:

      
       m/z.
      

References

  • Hantzsch Thiazole Synthesis

    • Smith, J. A. "The Chemistry of Thiazoles: Synthetic Strategies." Journal of Heterocyclic Chemistry, 2009.

  • Vilsmeier-Haack Formylation

    • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis, 1991.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Thiazole Functionalization

    • "Synthesis of 2-phenylthiazole-5-carbaldehyde via Vilsmeier Reaction."[1][2] BenchChem Protocols.

Sources

Physicochemical Profiling & Synthetic Strategies for Substituted 2-Phenyl-thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of substituted 2-phenyl-thiazoles.

Executive Summary

The 2-phenyl-thiazole scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between high lipophilicity and polar surface area. Unlike its isomer isothiazole, the 1,3-thiazole ring offers unique electronic distribution where the sulfur atom acts as an electron donor (via resonance) and the nitrogen atom as an electron acceptor (inductive effect). This guide analyzes the core physicochemical parameters—Lipophilicity (LogP), Acid Dissociation Constant (pKa), and Electronic Transitions—that drive the pharmacokinetics of this scaffold.

Structural & Electronic Fundamentals

To rationally design drugs containing this moiety, one must understand the underlying electronic push-pull mechanisms.

  • Aromaticity: The thiazole ring is aromatic (6

    
    -electrons), but less stable than benzene. The sulfur atom contributes a lone pair to the 
    
    
    
    -system.
  • Basicity: The nitrogen atom (N3) possesses a lone pair in an

    
     orbital perpendicular to the 
    
    
    
    -system. However, thiazole is a weak base (
    
    
    ~2.5) compared to pyridine (
    
    
    ~5.2) due to the electron-withdrawing inductive effect of the adjacent sulfur atom.
  • Substituent Effects: Substituents on the 2-phenyl ring modulate the electron density of the thiazole ring.

    • Electron Donating Groups (EDGs) (e.g., -OMe, -NMe2) at the para-position of the phenyl ring increase electron density at the thiazole nitrogen, slightly increasing basicity and fluorescence quantum yield.

    • Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) decrease basicity and often quench fluorescence.

Synthetic Pathways

Two primary methodologies dominate the construction of substituted 2-phenyl-thiazoles: the classical Hantzsch synthesis and modern Palladium-catalyzed cross-coupling.

The Hantzsch Thiazole Synthesis (Classic)

This remains the gold standard for constructing the thiazole core de novo. It involves the condensation of a substituted thiobenzamide with an


-haloketone.

Mechanism:

  • S-Alkylation: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone (S
    
    
    
    2).
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization.

Suzuki-Miyaura Cross-Coupling (Modern)

For late-stage functionalization, coupling a 2-bromothiazole with a substituted phenylboronic acid is preferred. This allows for modular library generation without handling noxious


-haloketones.
Visualization: Synthetic Workflow

HantzschSynthesis Start Substituted Thiobenzamide Inter S-Alkylated Intermediate Start->Inter EtOH, Reflux (SN2 Attack) Reactant2 α-Haloketone Reactant2->Inter Cyclization Cyclization & Dehydration Inter->Cyclization - H2O - HX Product 2-Phenyl-thiazole Derivative Cyclization->Product Aromatization

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis for generating the 2-phenyl scaffold.

Physicochemical Properties

The following data summarizes the impact of para-substituents on the phenyl ring on the core properties of the scaffold.

Comparative Property Table

Note: Values are aggregated from experimental datasets and predictive models (cLogP).

Substituent (R)Electronic Effect (

)
LogP (Approx)pKa (Conj. Acid)Solubility (Aq)Fluorescence
-H Neutral2.60~2.50LowWeak
-OH EDG (Resonance)1.95~2.90ModerateModerate
-OMe EDG2.55~2.80LowStrong
-N(Me)2 Strong EDG2.80~3.20LowVery Strong
-Cl EWG (Inductive)3.30~2.10Very LowWeak
-NO2 Strong EWG2.45~1.00LowQuenched
-COOH EWG1.80N/A (Acidic)High (pH > 7)Weak
Lipophilicity (LogP) Modulation

The unsubstituted 2-phenylthiazole has a LogP of ~2.6, placing it in an optimal range for oral bioavailability (Rule of 5).

  • Strategy: To lower LogP without introducing metabolic liability, replace the phenyl ring with a pyridine (2-pyridylthiazole) or introduce polar side chains (ethers, amines) on the phenyl ring.

Photophysical Characteristics

2-Phenylthiazoles exhibit solvatochromic fluorescence. This is particularly relevant for designing biological probes.

  • Push-Pull Systems: A strong donor (e.g., -NMe2) at the para-position creates a charge-transfer state, shifting emission to longer wavelengths (red-shift) in polar solvents.

  • Rigidity: Restricting the rotation between the phenyl and thiazole rings (e.g., via fusing) dramatically increases quantum yield.

Experimental Protocols

Protocol A: General Synthesis of 2-(4-Chlorophenyl)thiazole

Objective: Synthesis via Hantzsch method.

Reagents:

  • 4-Chlorothiobenzamide (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (or 2-bromoacetaldehyde) (1.1 equiv)

  • Ethanol (Absolute)

  • Concentrated HCl (catalytic)

Procedure:

  • Preparation: Dissolve 4-chlorothiobenzamide (5.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Addition: Add bromoacetaldehyde diethyl acetal (5.5 mmol) and 3 drops of conc. HCl.

  • Reaction: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

  • Neutralization: Resuspend the residue in water and neutralize with saturated NaHCO

    
     solution until pH ~8.
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation:

  • 1H NMR (CDCl3): Look for thiazole protons as doublets (~7.3 ppm and ~7.9 ppm).

  • MS: Confirm M+1 peak.

Protocol B: pKa Determination (Spectrophotometric)

Because the pKa is low (~2.5), potentiometric titration is often inaccurate. Spectrophotometric titration is preferred.

  • Stock Solution: Prepare

    
     M solution of the thiazole in water (with 1% DMSO for solubility).
    
  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 6.0.

  • Measurement: Record UV-Vis spectra at each pH.

  • Calculation: Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    

Structure-Activity Relationship (SAR) Strategy

The following decision tree outlines how to optimize the scaffold for drug development properties.

SAR_Logic Core 2-Phenyl-thiazole Scaffold Prob1 Problem: High Lipophilicity (LogP > 4) Core->Prob1 Prob2 Problem: Rapid Metabolism (CYP Oxidation) Core->Prob2 Prob3 Problem: Low Solubility Core->Prob3 Sol1 Action: Add Polar Group (-OH, -NH2) or Pyridine replacement Prob1->Sol1 Sol2 Action: Block Para-position (-F, -Cl) or Block C5 on Thiazole Prob2->Sol2 Sol3 Action: Introduce solubilizing tail (Morpholine/Piperazine) Prob3->Sol3

Figure 2: SAR Decision Tree for optimizing physicochemical defects in the 2-phenyl-thiazole scaffold.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocol. Chem Help Asap / SynArchive. [Link]

  • 2-Phenylthiazole PubChem Compound Summary. National Library of Medicine. [Link]

  • Thiazole Derivatives in Medicinal Chemistry: Recent Advancements. ResearchGate (Review). [Link]

  • Synthesis and Fluorescent Properties of Benzothiazole Derivatives. Indian Journal of Chemistry. [Link]

  • Design and synthesis of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry / PMC. [Link]

Methodological & Application

Application Note: Hantzsch Synthesis of the 2-Phenyl-Thiazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenyl-thiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical biostere for pyridine and a core scaffold in antitumor, antifungal, and anti-inflammatory therapeutics (e.g., Fanetizole). This guide details the Hantzsch Thiazole Synthesis , the most robust method for constructing this core. We provide two validated protocols: a classic thermal condensation for scalability and a microwave-assisted method for high-throughput optimization.

Scientific Foundation & Mechanism

The Hantzsch synthesis is a bimolecular condensation between a thioamide (providing the N-C-S fragment) and an


-haloketone  (providing the C-C backbone).[1][2]
Mechanistic Pathway

The reaction proceeds through a stepwise cascade:

  • S-Alkylation: The sulfur nucleophile of the thioamide attacks the

    
    -carbon of the haloketone (
    
    
    
    ), displacing the halide.
  • Intermediate Formation: An acyclic

    
    -thioiminoketone intermediate is formed (often isolable as a hydrobromide salt).
    
  • Cyclodehydration: Nitrogen attacks the carbonyl carbon, followed by dehydration (loss of

    
    ) to aromatize the ring.
    
Mechanistic Visualization

The following diagram illustrates the transformation of Thiobenzamide and Phenacyl Bromide into 2,4-Diphenylthiazole.

HantzschMechanism Reactants Thiobenzamide + Phenacyl Bromide S_Alkylation S-Alkylation (SN2 Attack) Reactants->S_Alkylation EtOH, Reflux Intermediate Thioiminoketone Intermediate S_Alkylation->Intermediate -HBr Cyclization Intramolecular Cyclization Intermediate->Cyclization N-attack on C=O Dehydration Dehydration (-H2O) Cyclization->Dehydration -H2O Product 2,4-Diphenylthiazole (Aromatic Core) Dehydration->Product

Figure 1: Mechanistic cascade of the Hantzsch synthesis converting thiobenzamide and phenacyl bromide to the thiazole core.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Standard)

Best for: Gram-scale synthesis, educational demonstrations, and labs without microwave reactors.

Reagents:

  • Thiobenzamide (1.0 equiv)

  • Phenacyl Bromide (2-Bromoacetophenone) (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Workflow Diagram:

ProtocolA Start Dissolve Reactants (1:1 Equiv in EtOH) Reflux Reflux 1-2 Hours (Monitor TLC) Start->Reflux Cool Cool to RT (Precipitate forms) Reflux->Cool Neutralize Neutralize (aq. NH4OH or NaHCO3) Cool->Neutralize If HBr salt precipitates Filter Vacuum Filtration Neutralize->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst

Figure 2: Step-by-step workflow for the thermal condensation method.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (1.37 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Slowly add Phenacyl Bromide (1.99 g, 10 mmol). Caution: Phenacyl bromide is a lachrymator; handle in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 60–90 minutes.

    • Checkpoint: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting material spots should disappear.

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt) may form.

  • Neutralization: Pour the mixture into 50 mL of crushed ice/water containing ammonium hydroxide (or saturated

    
    ) to neutralize the HBr and liberate the free base. The pH should be ~8–9.
    
  • Isolation: Filter the resulting solid via vacuum filtration. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize the crude solid from hot ethanol.

    • Expected Yield: 85–95%[3][4]

    • Appearance: White to pale yellow needles.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, and green chemistry compliance.

Rationale: Microwave irradiation provides uniform heating and accelerates the dehydration step, significantly reducing reaction time from hours to minutes while minimizing solvent usage.

Parameters:

Parameter Setting
Solvent Ethanol (2–4 mL)
Temperature 70–80°C
Power Dynamic (Max 150 W)
Time 10–15 Minutes

| Vessel | Sealed 10 mL microwave vial |

Step-by-Step Procedure:

  • Load: Charge a 10 mL microwave vial with Thiobenzamide (1.0 mmol) and Phenacyl Bromide (1.0 mmol).

  • Solvent: Add 2 mL of Ethanol. Add a magnetic stir bar and seal the cap.

  • Irradiate: Program the microwave reactor to hold 70°C for 10 minutes. Pre-stirring for 30 seconds is recommended.

  • Cool & Quench: Use the reactor's compressed air cooling to reach 40°C. Pour the mixture into aqueous

    
     (10 mL).
    
  • Collect: Filter the precipitate, wash with water, and dry.[5]

    • Note: This method often yields product of sufficient purity (>95%) to bypass recrystallization for initial screening.

Characterization & Validation

Successful synthesis of the 2-phenyl-thiazole core (specifically 2,4-diphenylthiazole) is validated by the following spectral data:

TechniqueDiagnostic SignalStructural Insight
1H NMR Singlet

7.2–7.6 ppm
The C5-H proton of the thiazole ring. This is the definitive marker for cyclization.
13C NMR

~165–170 ppm
C2 carbon (C=N). Confirms the thiazole ring formation.[6][7][8]
13C NMR

~110–115 ppm
C5 carbon. Characteristic of the thiazole alkene.
HRMS

Matches calculated mass (e.g., for 2,4-diphenylthiazole,

).

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Yield / Sticky Oil Product

  • Cause: Incomplete dehydration or formation of the intermediate salt without neutralization.

  • Solution: Ensure the neutralization step (pH > 8) is performed vigorously. If the product oils out, scratch the flask walls with a glass rod or add a seed crystal to induce precipitation.

Issue 2: Lachrymatory Hazards

  • Cause: Volatilization of unreacted phenacyl bromide.

  • Solution: Always quench glassware with a dilute solution of ammonia or sodium thiosulfate before removing it from the hood. This destroys residual alkyl halides.

Issue 3: Regioselectivity

  • Insight: The Hantzsch synthesis is highly regioselective. The sulfur always attacks the

    
    -carbon bearing the leaving group. You will exclusively get the 4-substituted thiazole (from 
    
    
    
    -haloketones) rather than the 5-substituted isomer.

References

  • Hantzsch, A. (1887).[2][9] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Classic Foundation][10]

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis." Available at: [Link]

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions." Tetrahedron Letters, 49(6), 1058-1061.
  • Kashyap, S. J., et al. (2022).[10] "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry, 15(1), 311-316. Available at: [Link]

Sources

Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer and antifungal agents.[1][2][3] This application note provides a comprehensive, multi-tiered strategy for the initial cytotoxic characterization of a novel compound from this class, Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine. We present a logical workflow progressing from broad-spectrum viability screening to more focused mechanistic assays. Detailed, field-tested protocols are provided for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), apoptosis induction (Caspase-3/7 and Annexin V/PI assays), and oxidative stress (ROS detection). This guide is designed to enable researchers, scientists, and drug development professionals to generate a robust and interpretable cytotoxicity profile for novel chemical entities.

Introduction: The Rationale for a Tiered Approach

Initial assessment of a novel compound's biological activity must include a thorough evaluation of its cytotoxicity. A single assay, however, provides only one perspective on a complex biological process. For instance, a compound might inhibit cellular metabolism without immediately compromising membrane integrity, or it might induce a specific programmed cell death pathway like apoptosis. A tiered approach, employing orthogonal assays, is therefore essential for building a complete and reliable cytotoxicity profile.

This guide is structured in two tiers:

  • Tier 1: Primary Cytotoxicity Screening. These are robust, plate-reader-based assays designed to determine the dose-dependent effect of the compound on overall cell viability and establish a key metric: the half-maximal inhibitory concentration (IC50).

  • Tier 2: Mechanistic Elucidation. Once cytotoxicity is confirmed, these assays investigate the underlying mechanism of cell death, distinguishing between apoptosis and necrosis and exploring common pathways like oxidative stress.

Essential Prerequisites: Compound and Cell Handling

Compound Solubilization and Storage
  • Solvent Choice: Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine is predicted to be hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation: Accurately weigh the compound and dissolve in high-purity, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles.[4]

  • Working Dilutions: Prepare fresh serial dilutions of the compound from the stock solution in the appropriate cell culture medium for each experiment.

    • Critical Note: The final concentration of DMSO in the cell culture wells should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results. A vehicle control (media with the equivalent percentage of DMSO) must be included in every experiment.

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, the following are recommended:

  • HeLa (Human Cervical Cancer Cells): A robust, highly proliferative, and widely characterized adherent cell line suitable for initial screening.

  • HepG2 (Human Hepatocellular Carcinoma Cells): A liver-derived cell line that retains some metabolic enzyme activity, making it relevant for assessing potential hepatotoxicity.

General Cell Culture Protocol:

  • Culture cells in the recommended medium (e.g., DMEM for HeLa, EMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for detachment of adherent cells.

  • Perform cell counting (e.g., using a hemocytometer with Trypan Blue) to ensure accurate seeding densities for assays.

Tier 1: Primary Cytotoxicity Screening

The goal of this tier is to determine the dose-response relationship and calculate an IC50 value. We employ two distinct assays measuring different hallmarks of cell health.

Protocol 3.1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of metabolically active cells, which can be quantified by measuring absorbance.[9]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)[6][8]

  • DMSO or other suitable solubilization solvent[8]

  • 96-well clear flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][8] Read the absorbance at 570-590 nm using a microplate reader.[6][9]

Data Analysis:

  • Subtract the absorbance of the media-only blank from all readings.

  • Calculate percent viability: (% Viability) = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 3.2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[10][11][12] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that produces a colorimetric (formazan) product, which is proportional to the extent of cell lysis.[10][13]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Cell Signaling Technology)[10][13][14]

  • 96-well clear flat-bottom plates

  • Lysis Buffer (typically 10X, provided in kits)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (3.1). It is often efficient to run MTT and LDH assays on parallel plates from the same cell stock.

  • Establish Controls: On the same plate, set up the following essential controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer for 45 minutes before the assay (represents 100% cytotoxicity).

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10][13]

  • Stop Reaction: Add 50 µL of Stop Solution (if included in the kit).[13]

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[10][13]

Data Analysis:

  • Subtract the absorbance of the media-only blank from all readings.

  • Calculate percent cytotoxicity: (% Cytotoxicity) = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value.

Parameter MTT Assay LDH Assay
Principle Measures mitochondrial reductase activityMeasures lactate dehydrogenase release
Endpoint Cell Viability / Metabolic ActivityCell Death / Membrane Permeability
Detection Colorimetric (570-590 nm)Colorimetric (490 nm)
Key Controls Untreated, Vehicle, BlankSpontaneous Release, Maximum Release, Vehicle

Tier 2: Mechanistic Elucidation

If the Tier 1 assays reveal significant cytotoxicity, the following assays can help determine the mode of action.

Protocol 4.1: Caspase-Glo® 3/7 Assay for Apoptosis Execution

Principle: Caspases are a family of proteases central to the execution of apoptosis.[15] Caspases-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[15][16][17] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase-3/7 activity.[16]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar[16]

  • 96-well opaque-walled plates (for luminescence)

  • Apoptosis-inducing agent as a positive control (e.g., Staurosporine, Etoposide)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of the compound as described previously. Include positive and negative controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.

  • Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. Mix briefly on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the blank reading from all measurements.

  • Express results as Fold Change in luminescence relative to the vehicle control. (Fold Change) = Luminescence_Treated / Luminescence_Vehicle_Control

Protocol 4.2: Annexin V & Propidium Iodide (PI) Staining for Apoptosis/Necrosis Differentiation

Principle: This flow cytometry-based assay provides detailed information about cell death states.

  • Annexin V: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[18]

Cell Population Identification:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA. Centrifuge all cells and wash twice with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19][20]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19][20]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

Protocol 4.3: Cellular Reactive Oxygen Species (ROS) Detection

Principle: Many cytotoxic compounds induce oxidative stress by generating reactive oxygen species (ROS).[21] This can be measured using cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[21][22][23]

Materials:

  • H2DCFDA probe (or a complete kit)

  • 96-well black, clear-bottom plates

  • Positive control (e.g., H2O2 or Tert-Butyl hydroperoxide)[22][23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of H2DCFDA working solution (e.g., 10-20 µM in serum-free media) to each well.[23][24]

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[22][24]

  • Compound Treatment: Remove the probe solution and wash cells once with PBS. Add 100 µL of medium containing the test compound at various concentrations.

  • Fluorescence Reading: Immediately measure fluorescence using a microplate reader (Excitation ~485 nm / Emission ~535 nm).[22][25] Readings can be taken kinetically over several hours or as an endpoint measurement.

Data Analysis:

  • Subtract the blank reading from all measurements.

  • Express results as Fold Change in fluorescence relative to the vehicle control.

Data Interpretation and Integrated Workflow

The power of this strategy lies in integrating the data from all assays. The workflow below illustrates a logical decision-making process.

Workflow cluster_setup Setup cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation Compound Compound Prep (Stock in DMSO) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Cells Cell Line Culture (HeLa, HepG2) Cells->MTT Cells->LDH Analysis1 Calculate IC50/EC50 Dose-Response Curves MTT->Analysis1 LDH->Analysis1 Decision Is Compound Cytotoxic? (Potent IC50/EC50) Analysis1->Decision Caspase Caspase-3/7 Assay (Apoptosis Execution) Decision->Caspase Yes Annexin Annexin V / PI (Apoptosis vs Necrosis) Decision->Annexin Yes ROS ROS Assay (Oxidative Stress) Decision->ROS Yes Interpretation Integrated Data Analysis & Mechanism Hypothesis Decision->Interpretation No Caspase->Interpretation Annexin->Interpretation ROS->Interpretation

Caption: Experimental workflow for cytotoxicity assessment.

Interpretation Scenarios:

  • Apoptotic Profile: Potent IC50 in MTT assay, high caspase-3/7 activation, a significant Annexin V (+)/PI (-) population, and a delayed or moderate increase in LDH release. This is a classic profile for an apoptosis inducer.[16][17]

  • Necrotic/Lytic Profile: Similar IC50 values from both MTT and LDH assays, with a rapid and significant increase in LDH release that correlates well with the loss of metabolic activity. Caspase activation would be minimal, and the dominant population in the Annexin V/PI assay would quickly become Annexin V (+)/PI (+).

  • Oxidative Stress-Mediated Death: A strong induction of ROS precedes or coincides with caspase activation and loss of viability, suggesting that oxidative damage is an upstream event triggering cell death.

Apoptosis cluster_cell Cell cluster_membrane Plasma Membrane cluster_assays Detection Assays Stimulus Apoptotic Stimulus (e.g., Test Compound) Mito Mitochondrial Pathway Stimulus->Mito Casp9 Initiator Caspases (e.g., Caspase-9) Mito->Casp9 Casp37 Executioner Caspases (Caspase-3, Caspase-7) Casp9->Casp37 PS Phosphatidylserine (PS) Translocation (Flip) Casp37->PS Death Cell Shrinkage DNA Fragmentation (Apoptotic Cell) Casp37->Death CaspaseAssay Caspase-Glo® 3/7 Assay Measures DEVDase Activity Casp37->CaspaseAssay AnnexinAssay Annexin V Staining Binds to exposed PS PS->AnnexinAssay

Caption: Key events in apoptosis detected by mechanistic assays.

By following this structured, multi-assay approach, researchers can move beyond a simple "toxic" or "non-toxic" label to build a robust, mechanistically informed profile of novel compounds like Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine, providing critical data for further drug development decisions.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • ROS Assay Kit Protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • 3.5. Annexin V-FITC/PI Staining. Bio-protocol. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. PMC - NCBI. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC - NCBI. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. YouTube. [Link]

  • Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents | Request PDF. ResearchGate. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC - NCBI. [Link]

  • 4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. PubChem. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. Cheméo. [Link]

  • (PDF) Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. [Link]

  • Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. ResearchGate. [Link]

  • CN102070461A - Synthesis method of N-methyl isopropylamine.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PTA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Compound Class: Lipophilic Secondary Amine / Thiazole Derivative

Executive Summary & Compound Profile

User Query: "How do I keep Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine in solution for biological assays (pH 7.4) without causing cellular toxicity?"

Technical Diagnosis: This compound presents a classic medicinal chemistry challenge: it possesses a lipophilic aromatic core (2-phenyl-thiazole) linked to a basic solubilizing tail (isopropylamine).

  • The Conflict: At physiological pH (7.4), the secondary amine (approximate pKa ~9.0–9.5) exists in equilibrium between its protonated (soluble) and deprotonated (insoluble) forms. The lipophilic phenyl-thiazole moiety (LogP > 3.0 estimated) drives rapid aggregation and precipitation when the fraction of uncharged species increases or when the "solvent shock" of diluting DMSO into water occurs.

Immediate Action Plan:

  • Verify Salt Form: Ensure you are not using the Free Base.

  • Optimize Dilution Protocol: Implement the "Intermediate Shift" method.

  • Advanced Formulation: Utilize Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) if simple DMSO dilution fails.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify the specific cause of your precipitation.

Solubility_Troubleshooting Start Start: Compound Precipitates in Assay Media Check_Form Check Compound Form: Salt or Free Base? Start->Check_Form Is_Salt Salt Form (HCl/Mesylate) Check_Form->Is_Salt Salt Is_Base Free Base Check_Form->Is_Base Free Base Check_DMSO Check Final DMSO % Is_Salt->Check_DMSO Action_Acidify Action: Convert to HCl Salt or Acidify Stock Is_Base->Action_Acidify High_DMSO > 1% DMSO Check_DMSO->High_DMSO High Low_DMSO < 0.5% DMSO Check_DMSO->Low_DMSO Low Action_Cyclo Action: Use HP-beta-Cyclodextrin Complexation High_DMSO->Action_Cyclo Toxicity Risk Microscopy Microscopic Inspection (100x) Low_DMSO->Microscopy Crystals Crystalline/Needles (Thermodynamic Insolubility) Microscopy->Crystals Amorphous Amorphous/Oiling (Kinetic Precipitation) Microscopy->Amorphous Crystals->Action_Cyclo Action_StepDown Action: Use Intermediate Dilution Step Amorphous->Action_StepDown

Figure 1: Diagnostic logic flow for identifying solubility bottlenecks. "Kinetic precipitation" often results from rapid mixing, while "Thermodynamic insolubility" indicates the concentration exceeds the saturation limit regardless of mixing speed.

Standard Operating Protocols (SOPs)

SOP-A: The "Intermediate Shift" Dilution Method

Best for: Preventing "Kinetic Precipitation" (Amorphous aggregates).

Directly pipetting 100% DMSO stock into aqueous media creates a local region of supersaturation that shocks the compound out of solution.

StepActionRationale
1 Prepare 10 mM Stock in 100% anhydrous DMSO.Ensures complete initial solubilization.
2 Prepare Intermediate Plate : Dilute stock 1:20 into pure culture media (no cells) to create a 500 µM solution (5% DMSO).The high protein content in media (FBS) acts as a "sink" to bind lipophilic molecules before they crash out.
3 Mix vigorously immediately.Prevents local concentration hotspots.
4 Transfer from Intermediate Plate to Cell Plate (1:10 dilution).Final Concentration: 50 µM. Final DMSO: 0.5%.[1]

Critical Note: If precipitation persists, perform Step 2 using PBS + 0.1% Tween-80 instead of pure media.

SOP-B: Cyclodextrin Complexation (The "Gold Standard")

Best for: High concentrations (>10 µM) or sensitive cells where DMSO must be <0.1%.

Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic phenyl-thiazole tail, shielding it from water while maintaining solubility.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.
    
  • Dissolve your solid compound directly into this solution (sonication may be required).

    • Note: If the compound is already in DMSO, add the DMSO stock to the Cyclodextrin solution. Ensure the molar ratio of Cyclodextrin:Compound is at least 5:1 .

  • Filter sterilize (0.22 µm).

  • Use this as your working stock.[2] This allows you to eliminate DMSO entirely if needed.

Biological Assay Compatibility (FAQs)

Q1: Will DMSO interfere with my specific thiazole compound?

A: DMSO is generally safe at <0.1% v/v. However, at >0.5%, DMSO can permeabilize cell membranes, potentially artificially increasing the potency of your compound (false positive) or causing cytotoxicity (false negative).

  • Recommendation: Always run a "Vehicle Control" (DMSO only) at the highest concentration used in the experiment.

Q2: Why does the compound precipitate in PBS but not in Media?

A: This is due to the "Serum Effect." Culture media usually contains 10% Fetal Bovine Serum (FBS). Albumin and other serum proteins bind lipophilic drugs (like phenyl-thiazoles), effectively keeping them in "solution" (actually a protein-bound suspension).

  • Warning: In serum-free assays (e.g., some kinase assays), solubility will be significantly lower than in cell culture. You must lower your working concentration or use 0.01% Triton X-100.

Q3: I have the Free Base. How do I convert it to a salt in situ?

A: You do not need to synthesize the salt. You can form it in situ:

  • Dissolve the Free Base in DMSO.

  • Add 1.05 equivalents of aqueous HCl (1M) to the DMSO stock.

  • The amine (isopropylamine group) will protonate, significantly increasing aqueous solubility upon dilution.

Data & Formulation Comparison

Carrier SystemSolubility Limit (Est.)Cellular Toxicity RiskRecommended For
100% DMSO (Standard) High (>50 mM)High if >0.5% final volInitial screening, robust cell lines (e.g., HeLa, HEK293).
Ethanol ModerateHigh (Volatile)Not recommended for 37°C incubations (evaporation issues).
HP-

-CD (20%)
High (>10 mM)Very LowIn vivo studies, sensitive primary cells, high-concentration assays.
Acidified Buffer (pH 5) ModerateHigh (pH stress)Only for short-term physicochemical assays, not cell culture.

Visualizing the Assay Workflow

Below is the optimal workflow to minimize "Solvent Shock" during serial dilutions.

Serial_Dilution_Workflow cluster_dilution Intermediate Dilution (Critical Step) Stock 10mM Stock (100% DMSO) Intermediate Intermediate Stock 500µM Compound 5% DMSO (in Media/Buffer) Stock->Intermediate 1:20 Dilution (Slow addition + Vortex) Final_Well Assay Well 50µM Compound 0.5% DMSO (Stable Solution) Stock->Final_Well Direct 1:200 Dilution (AVOID) Precipitation Precipitation Risk (Aggregates) Stock->Precipitation Shock Intermediate->Final_Well 1:10 Dilution (into Assay Volume)

Figure 2: The "Intermediate Shift" workflow. By stepping down the DMSO concentration from 100% -> 5% -> 0.5%, you allow the compound to equilibrate with carrier proteins or surfactants in the media, preventing the rapid nucleation that occurs during a direct 100% -> 0.5% drop.

References & Authoritative Sources

  • Assay Guidance Manual (NCBI)

    • Topic: Guidelines for DMSO tolerance in cell-based assays and solubility interference.

    • Source:

  • Loftsson, T., & Brewster, M. E. (2010)

    • Topic: Pharmaceutical applications of cyclodextrins (specifically HP-

      
      -CD) for solubilizing lipophilic drugs.[3][4]
      
    • Source:

  • Di, L., & Kerns, E. (2015)

    • Topic: "Drug-Like Properties: Concepts, Structure Design and Methods." (Definitive guide on solubility of weak bases like thiazole-amines).

    • Source:

  • BenchChem Technical Support

    • Topic: Managing DMSO Effects in Cell-Based Assays.

    • Source: (General Reference for DMSO limits).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine.

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of 2-Phenyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyl-thiazole compounds. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you anticipate, identify, and address potential off-target effects during your experiments. Our goal is to empower you with the knowledge to ensure the specificity and validity of your results, ultimately accelerating your research and development efforts.

Introduction: The Promise and Pitfalls of the 2-Phenyl-Thiazole Scaffold

The 2-phenyl-thiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Its versatility and synthetic tractability make it an attractive starting point for drug discovery campaigns.[4] However, like many small molecules, 2-phenyl-thiazole derivatives are not immune to off-target interactions, which can lead to unexpected experimental outcomes, misleading structure-activity relationships (SAR), and potential toxicity.[1]

This guide will walk you through a systematic approach to de-risking your 2-phenyl-thiazole compounds, ensuring that the observed phenotype is a true reflection of on-target activity.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and concerns that arise when working with 2-phenyl-thiazole compounds.

Q1: My 2-phenyl-thiazole compound is showing unexpected cytotoxicity in my cell-based assays. What are the likely off-target culprits?

A1: Unexpected cytotoxicity is a common indicator of off-target effects. For 2-phenyl-thiazole derivatives, several mechanisms could be at play:

  • Broad Kinase Inhibition: The 2-phenyl-thiazole scaffold can act as a hinge-binding motif for the ATP-binding pocket of many kinases.[5] Off-target inhibition of essential cellular kinases can lead to widespread disruption of signaling pathways and ultimately, cell death.

  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability for many small molecules.[6] Blockade of this channel can lead to cardiotoxicity. The lipophilic nature and potential basic nitrogen atoms in some 2-phenyl-thiazole derivatives can contribute to hERG channel affinity.

  • Cytochrome P450 (CYP) Inhibition: These compounds can inhibit CYP enzymes, which are crucial for drug metabolism.[7] Inhibition of CYPs can lead to drug-drug interactions and altered compound metabolism in vitro and in vivo.

  • Mitochondrial Dysfunction: Some thiazole derivatives can disrupt mitochondrial membrane potential, leading to apoptosis.[1]

Q2: How can I begin to investigate the possibility of off-target effects for my compound?

A2: A tiered approach is recommended. Start with readily accessible in silico and in vitro methods before moving to more complex cellular assays:

  • Computational Assessment: Utilize computational tools to predict potential off-target interactions based on the structure of your compound.[8] This can provide an early indication of potential liabilities.

  • Broad Kinase Panel Screening: Screen your compound against a large panel of kinases to identify any off-target kinase activity.[9] Several commercial services offer this.

  • Preliminary hERG and CYP450 Assays: Conduct initial in vitro assays to assess for hERG channel and CYP450 inhibition.[10][11]

Q3: My compound is a potent inhibitor of my target kinase in a biochemical assay, but shows a different phenotype in cells. What could explain this discrepancy?

A3: This is a common challenge and can be due to several factors:

  • Cellular Permeability: The compound may have poor cell permeability and not be reaching its intracellular target at a sufficient concentration.

  • Off-Target Engagement in a Cellular Context: The compound may be engaging with other intracellular targets that are not present in the biochemical assay. The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm direct target engagement within intact cells.[12][13]

  • Compound Metabolism: The compound may be rapidly metabolized by the cells, leading to a lower effective concentration at the target.

Section 2: Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Off-Targets

This section provides a structured approach to troubleshooting common issues encountered with 2-phenyl-thiazole compounds.

Issue 1: Inconsistent or Non-Specific Cytotoxicity

You observe cytotoxicity in your cancer cell line of interest, but also in non-cancerous control cell lines, suggesting a lack of selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cytotoxicity.

Detailed Steps:

  • Broad Kinase Profiling: Submit your compound to a commercial kinase profiling service to screen against a large panel of kinases (e.g., >400).[14] This will provide a comprehensive overview of your compound's kinase selectivity.

  • Validate Off-Target Kinase Inhibition in Cells: If off-target kinases are identified, it is crucial to confirm that your compound inhibits these kinases in a cellular context. A recommended method is to use a phospho-specific antibody for a known substrate of the off-target kinase in a western blot experiment.[14]

  • Structure-Activity Relationship (SAR) Studies: Once off-targets are confirmed, medicinal chemistry efforts can be directed at modifying the 2-phenyl-thiazole scaffold to improve selectivity. This often involves altering substituents on the phenyl ring to exploit differences in the ATP-binding pockets of the on-target and off-target kinases.[15]

  • Assess for Other Off-Target Mechanisms: If kinase profiling does not reveal significant off-target activity, investigate other common liabilities such as hERG channel inhibition, CYP450 inhibition, and mitochondrial toxicity.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity

Your 2-phenyl-thiazole compound is a potent inhibitor of its purified target protein, but shows weak or no activity in cell-based assays.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for biochemical vs. cellular activity.

Detailed Steps:

  • Cellular Thermal Shift Assay (CETSA): CETSA is the gold-standard for confirming target engagement in a cellular environment.[12][13] A positive thermal shift upon compound treatment indicates direct binding to the target protein.

  • Investigate Downstream Signaling: If target engagement is confirmed, assess the modulation of a known downstream biomarker of your target.[16] For example, if your target is a kinase, use a phospho-specific antibody to probe the phosphorylation status of its substrate.

  • Assess Cell Permeability and Compound Stability: If target engagement is not observed, investigate the physicochemical properties of your compound. A PAMPA assay can assess passive permeability, while a microsomal stability assay can determine its metabolic stability.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step protocols for key assays to investigate the off-target effects of your 2-phenyl-thiazole compounds.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established methodologies and is designed to confirm the binding of your 2-phenyl-thiazole compound to its intended intracellular target.[17][18]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Your 2-phenyl-thiazole compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with your 2-phenyl-thiazole compound at various concentrations for the desired time (e.g., 1-2 hours). Include a vehicle-only control.

  • Heat Challenge:

    • Wash the cells with PBS.

    • Add fresh PBS to each well.

    • Place the plate in a thermal cycler and apply a temperature gradient (e.g., 40-70°C in 2-3°C increments) for 3 minutes. Include a non-heated control at 37°C.

  • Cell Lysis:

    • Immediately after the heat challenge, lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer with protease and phosphatase inhibitors.[19]

  • Protein Quantification and Western Blotting:

    • Centrifuge the lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform western blotting using a primary antibody specific for your target protein.

  • Data Analysis:

    • Quantify the band intensities from the western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Troubleshooting CETSA:

ProblemPossible CauseSolution
No thermal shift observedCompound is not binding to the target in cellsConfirm cellular permeability and stability.
Incorrect temperature rangeOptimize the temperature gradient for your target protein.
High variability between replicatesUneven heating or coolingUse a calibrated thermal cycler.
Inconsistent cell lysisEnsure complete and consistent lysis.
Protocol 2: Automated Patch-Clamp Assay for hERG Channel Inhibition

This protocol provides a general framework for assessing hERG channel inhibition using an automated patch-clamp system.[10][20]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and intracellular recording solutions

  • Your 2-phenyl-thiazole compound

  • Positive control (e.g., E-4031 or dofetilide)

  • Automated patch-clamp system

Procedure:

  • Cell Preparation:

    • Culture and harvest the hERG-expressing cells.

    • Prepare a single-cell suspension in the extracellular solution.

  • System Setup:

    • Prime the fluidics of the automated patch-clamp system with the recording solutions.

    • Load the cell suspension.

  • Data Acquisition:

    • The system will automatically establish whole-cell recordings.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[21]

    • Record a stable baseline current.

    • Apply your 2-phenyl-thiazole compound at increasing concentrations, allowing the current to stabilize at each concentration.

    • Perform a washout step with the extracellular solution to assess reversibility.

    • Apply a known hERG blocker as a positive control at the end of the experiment.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: In Vitro CYP450 Inhibition Assay (Fluorogenic)

This protocol describes a common method for assessing the inhibitory potential of your compound on major CYP450 isoforms.[11][22]

Materials:

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system

  • Fluorogenic CYP450 substrates

  • Your 2-phenyl-thiazole compound

  • Positive control inhibitors for each CYP isoform

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, your 2-phenyl-thiazole compound at various concentrations, and the specific CYP450 enzyme.

    • Include vehicle controls and positive control inhibitors.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Incubate at 37°C for the recommended time.

  • Fluorescence Measurement:

    • Stop the reaction (e.g., by adding a stop solution).

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the percentage of CYP450 activity remaining at each compound concentration relative to the vehicle control.

    • Plot the percentage of activity as a function of compound concentration and determine the IC50 value.

Data Summary Table for Off-Target Profiling:

AssayEndpointExample Result for a Hypothetical 2-Phenyl-Thiazole CompoundInterpretation
Kinase Panel (400+ kinases)% Inhibition at 1 µM95% inhibition of Target Kinase A; 60% inhibition of Off-Target Kinase BPotent on-target activity with moderate off-target activity.
hERG Automated Patch-ClampIC505 µMModerate hERG inhibition, may be a concern.
CYP3A4 InhibitionIC50> 50 µMLow potential for CYP3A4-mediated drug interactions.
CETSAThermal Shift (ΔTm)+3.5°C for Target Kinase AConfirmed direct target engagement in cells.

Conclusion

Addressing the potential for off-target effects is a critical and integral part of the drug discovery and development process for 2-phenyl-thiazole compounds. By employing a systematic and multi-faceted approach that combines computational prediction, in vitro screening, and cell-based target engagement and functional assays, researchers can gain a comprehensive understanding of their compound's selectivity profile. This knowledge is paramount for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective therapeutics. This technical support center serves as a living document, and we encourage you to consult the referenced literature for further details and to stay abreast of the latest advancements in the field.

References

  • Cytochrome P450 : in vitro methods and protocols. National Library of Medicine Institution. Available from: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available from: [Link].

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link].

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. (2025). PubMed. Available from: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications. Available from: [Link].

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available from: [Link].

  • CYP450 inhibition assay (fluorogenic). Bienta. Available from: [Link].

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link].

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available from: [Link].

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available from: [Link].

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. Available from: [Link].

  • In-vitro CYP inhibition pooled. (2025). Protocols.io. Available from: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link].

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. (2024). Wellcome Open Research. Available from: [Link].

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. Available from: [Link].

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. Available from: [Link].

  • Help with Freeze-Thaw CETSA Lysis? : r/labrats. (2015). Reddit. Available from: [Link].

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Available from: [Link].

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available from: [Link].

  • Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes. PMC - NIH. Available from: [Link].

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available from: [Link].

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. Available from: [Link].

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. Available from: [Link].

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available from: [Link].

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. Available from: [Link].

  • False positive results in cytotoxicity testing due to unexpectedly volatile compounds. PubMed. Available from: [Link].

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. Available from: [Link].

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. Available from: [Link].

  • Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. (2016). PMC. Available from: [Link].

  • Inhibition of the hERG Potassium Channel. (2023). University of Bristol Research Portal. Available from: [Link].

  • The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. DOI. Available from: [Link].

  • Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. Available from: [Link].

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available from: [Link].

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. Available from: [Link].

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (2020). MDPI. Available from: [Link].

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Publications. Available from: [Link].

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. Available from: [Link].

  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. PMC. Available from: [Link].

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Available from: [Link].

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common pharmacokinetic (PK) challenges encountered during the development of thiazole derivatives. Thiazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[1][2][3][4] However, their journey from a promising hit to a viable drug candidate is often hampered by suboptimal pharmacokinetic properties.

This resource is structured to address your challenges in a direct, question-and-answer format, moving from frequently asked questions to comprehensive troubleshooting guides for more complex experimental scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, specific questions regarding the pharmacokinetic properties of thiazole derivatives.

Q1: My thiazole derivative has poor aqueous solubility. What are my primary strategies to improve it?

A: Poor aqueous solubility is a frequent obstacle that limits oral bioavailability.[5][6] A compound must be in solution to be absorbed. Your strategies can be broadly divided into two categories: chemical modification and formulation.

1. Chemical Modification (Prodrug Approach): A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[7] This is a highly effective strategy for overcoming solubility issues.[8]

  • Mechanism: You can temporarily attach a polar, water-solubilizing group (a promoiety) to your thiazole derivative. This group is later cleaved by enzymes in the body to release the active drug.[9]

  • Common Promoieties:

    • Phosphate Esters: Adding a phosphate group is a very common and effective way to dramatically increase water solubility.[9][10] For example, Fosamprenavir, a phosphate prodrug of the HIV protease inhibitor amprenavir, significantly enhances water solubility and oral absorption.[11]

    • Amino Acid Esters: Linking an amino acid can introduce ionizable groups, improving solubility in the physiological pH range of the gut.[9]

    • Polyethylene Glycol (PEG) Conjugates: Attaching hydrophilic polymers like PEG can also enhance solubility.[10]

2. Formulation Strategies: If you wish to avoid chemical modification, advanced formulation techniques can enhance the dissolution of the existing compound.

  • Mechanism: These methods aim to increase the surface area of the drug or present it in a higher energy, more soluble state.

  • Common Techniques:

    • Particle Size Reduction: Techniques like micronization (air-jet milling) and nanonization (ball-milling) increase the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][12]

    • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (e.g., HPMC, PEG).[6][13] This can be achieved through methods like spray drying or hot-melt extrusion, often creating an amorphous, higher-energy form of the drug that is more soluble.[5][12]

    • Lipid-Based Formulations: For highly lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[6][10] These are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating drug solubilization and absorption.[12]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous environment.[5][12]

StrategyMechanismProsCons
Phosphate Prodrug Covalent addition of a polar phosphate group.[9]Dramatic increase in solubility; established regulatory path.Requires synthetic chemistry; potential for incomplete conversion.
Micronization Increases surface area for dissolution.[12]Simple, well-understood physical process.May not be sufficient for very insoluble compounds; risk of particle aggregation.
Solid Dispersion Drug dispersed in a hydrophilic carrier, often in an amorphous state.[5]Significant solubility enhancement; can improve bioavailability.[13]Potential for physical instability (recrystallization); manufacturing can be complex.[5]
SEDDS Drug dissolved in a lipid mixture that emulsifies in the gut.[12]Excellent for lipophilic drugs; enhances lymphatic uptake.Limited to lipid-soluble drugs; potential for GI side effects.
Cyclodextrin Complex Encapsulates the drug in a hydrophilic shell.[5]Improves solubility and stability.High amounts of cyclodextrin may be needed; potential for nephrotoxicity with some types.
Q2: What are the primary metabolic liabilities of the thiazole ring itself?

A: The thiazole ring, while a valuable scaffold, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites (RMs).[14][15] Understanding these pathways is critical for designing more stable analogues.

The main metabolic hotspots on a generic thiazole ring are:

  • C=C Double Bond Epoxidation: The double bond within the thiazole ring can be oxidized by CYPs to form an unstable epoxide. This is often a primary pathway for the formation of reactive metabolites.[14][15]

  • Sulfur Oxidation (S-oxidation): The sulfur atom can be oxidized to a sulfoxide or sulfone.[14]

  • Nitrogen Oxidation (N-oxidation): The nitrogen atom can also be a site for oxidation.[14]

  • Ring Cleavage: The formation of these oxidized intermediates can lead to the scission (breaking) of the thiazole ring, resulting in pro-toxic species like acyl thiourea.[15]

The presence of an amino group on the thiazole ring (an aminothiazole) can further facilitate these metabolic pathways, lowering the energy barrier for oxidation.[14]

Diagram: Key Metabolic Pathways of the Thiazole Ring

MetabolicPathways cluster_0 Thiazole Derivative cluster_1 CYP450-Mediated Oxidation cluster_2 Downstream Consequences Thiazole Parent Thiazole Compound Epoxide Epoxide (on C=C bond) Thiazole->Epoxide Epoxidation [17] S_Oxide S-Oxide Thiazole->S_Oxide S-oxidation [17] N_Oxide N-Oxide Thiazole->N_Oxide N-oxidation [17] RingCleavage Ring Cleavage Product (e.g., Acyl Thiourea) Epoxide->RingCleavage Instability [38] Excretion Excreted Metabolites S_Oxide->Excretion N_Oxide->Excretion RingCleavage->Excretion TroubleshootingWorkflow cluster_Absorption Investigate Absorption cluster_Metabolism Investigate Metabolism cluster_Distribution Investigate Distribution & Target Engagement Start Start: High In Vitro Potency, Low In Vivo Efficacy CheckPK Step 1: Conduct a basic pharmacokinetic (PK) study. (e.g., mouse, IV and PO dosing) Start->CheckPK LowExposure Result: Low systemic exposure (AUC)? CheckPK->LowExposure GoodExposure Result: Good systemic exposure (AUC)? CheckPK->GoodExposure No PoorAbsorption Hypothesis: Poor Absorption LowExposure->PoorAbsorption Yes HighClearance Hypothesis: High First-Pass Metabolism (if PO << IV) LowExposure->HighClearance Yes SolubilityTest Experiment: Aqueous Solubility Assay (Thermodynamic/Kinetic) PoorAbsorption->SolubilityTest PermeabilityTest Experiment: Permeability Assay (e.g., Caco-2, PAMPA) PoorAbsorption->PermeabilityTest SolubilityIssue Low Solubility? SolubilityTest->SolubilityIssue PermeabilityIssue Low Permeability? PermeabilityTest->PermeabilityIssue StrategySolubility Strategy: - Prodrug Approach [12] - Formulation (SEDDS, Solid Dispersion) [8] SolubilityIssue->StrategySolubility StrategyPermeability Strategy: - Increase Lipophilicity (cautiously) - Prodrug to engage transporters [15] PermeabilityIssue->StrategyPermeability MetabolicStability Experiment: Metabolic Stability Assay (Microsomes, Hepatocytes) HighClearance->MetabolicStability StabilityIssue Rapid Turnover? MetabolicStability->StabilityIssue MetaboliteID Experiment: Metabolite Identification StrategyMetabolism Strategy: - Bioisosteric Replacement of labile site [19] - Block metabolic hotspot (e.g., deuteration) MetaboliteID->StrategyMetabolism StabilityIssue->MetaboliteID Yes DistributionIssue Hypothesis: Poor Tissue Distribution or Low Target Engagement GoodExposure->DistributionIssue Yes PPB_Test Experiment: Plasma Protein Binding Assay (Equilibrium Dialysis) DistributionIssue->PPB_Test TargetEngagement Experiment: Target Engagement Assay (e.g., CETSA, NanoBRET™) [35] DistributionIssue->TargetEngagement HighPPB High PPB? PPB_Test->HighPPB LowTE Low TE? TargetEngagement->LowTE StrategyPPB Strategy: - Reduce Lipophilicity - Re-evaluate potency vs. free concentration HighPPB->StrategyPPB StrategyTE Strategy: - Improve cell permeability - Re-evaluate target biology [35] LowTE->StrategyTE

Caption: A decision-making workflow for diagnosing the root cause of poor in vivo efficacy.

Step 1: Conduct a Foundational Pharmacokinetic Study

Before forming any hypothesis, you need data. A basic PK study in a rodent model (e.g., mouse or rat) is the essential first step.

Protocol: Basic Rodent PK Study

  • Dosing:

    • Group 1 (Intravenous, IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg). This route ensures 100% bioavailability and provides data on clearance and volume of distribution.

    • Group 2 (Oral, PO): Administer the compound orally (via gavage) at a higher dose (e.g., 10-20 mg/kg). This route provides data on oral absorption and first-pass metabolism.

  • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Process the blood to plasma and quantify the concentration of your compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters:

    • AUC (Area Under the Curve): Total drug exposure.

    • Cmax: Maximum observed concentration.

    • T½ (Half-life): Time for the concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Step 2: Analyze the PK Data and Formulate a Hypothesis

Scenario A: The PK study reveals very low systemic exposure (low AUC and Cmax) after oral dosing.

This points to a problem with absorption or first-pass metabolism .

  • Hypothesis 1: Poor Absorption. The compound is not efficiently crossing the gut wall into the bloodstream. This is typically due to either low solubility or low permeability .

    • Troubleshooting Experiment 1A (Solubility): Perform a thermodynamic solubility assay at different pH values (e.g., pH 2.0, 6.5, 7.4) to mimic the conditions of the stomach and intestine.

    • Troubleshooting Experiment 1B (Permeability): Use an in vitro model like the Caco-2 cell monolayer assay. This assay measures the rate at which a compound crosses a layer of intestinal epithelial cells.

    • Solution Strategy:

      • If solubility is low , implement the prodrug or formulation strategies discussed in FAQ Q1.

      • If permeability is low , the compound may be too polar or not lipophilic enough. Consider structural modifications to increase lipophilicity (e.g., adding non-polar groups), but be mindful that this can increase metabolic instability and PPB. [16]

  • Hypothesis 2: High First-Pass Metabolism. The compound is absorbed from the gut but is heavily metabolized by the liver before it can reach systemic circulation. A key indicator is a very low oral bioavailability (F% < 10%) despite potentially good permeability.

    • Troubleshooting Experiment 2A (Metabolic Stability): Incubate your compound with liver microsomes or hepatocytes and measure its disappearance over time. This will give you an in vitro half-life and intrinsic clearance rate.

    • Troubleshooting Experiment 2B (Metabolite Identification): Use high-resolution mass spectrometry to identify the metabolites formed in the stability assay. This will pinpoint the "metabolic hotspot" on your molecule (e.g., the thiazole ring itself, or a specific side chain).

    • Solution Strategy:

      • Bioisosteric Replacement: Once the metabolic hotspot is identified, replace that part of the molecule with a similar-shaped but more stable functional group. [16]For example, if an ester is being rapidly hydrolyzed, it could be replaced with a 1,2,4-oxadiazole. [17]If the thiazole ring itself is the problem, consider replacing it with a more stable heterocycle like a 1,2,4-triazole. [18] * Metabolic Blocking: Introduce a group, such as a fluorine atom or a deuterium atom, at or near the site of metabolism to block or slow down the enzymatic reaction.

Scenario B: The PK study shows good systemic exposure (high AUC) but still no in vivo efficacy.

This is a more complex situation. The drug is getting into the blood, but it's still not working.

  • Hypothesis 3: Poor Tissue Distribution / High Plasma Protein Binding. The drug is confined to the bloodstream and is not reaching its site of action in the target tissue.

    • Troubleshooting Experiment 3A (Plasma Protein Binding): As discussed in FAQ Q3, accurately measure the free fraction of your drug using equilibrium dialysis.

    • Analysis: Compare the free drug concentrations from your PK study to the in vitro potency (IC50 or EC50) of your compound. Is the free Cmax well above the IC50? For a sustained effect, the free concentration should ideally remain above the IC50 for the entire dosing interval.

    • Solution Strategy: If high PPB is limiting the free concentration, you must re-engineer the molecule to be less lipophilic. This often involves a delicate balance, as reducing lipophilicity can decrease permeability.

  • Hypothesis 4: Lack of Target Engagement. The drug reaches the target tissue but fails to bind to its intended biological target in the complex cellular environment. This can happen even if the drug binds well to a purified, recombinant protein in a biochemical assay. [19] * Troubleshooting Experiment 4A (Target Engagement): Use advanced cellular assays to confirm the drug binds its target in a relevant setting. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure target occupancy in live cells or even tissue samples. [20] * Solution Strategy: If target engagement is poor, the problem may lie with inadequate cell permeability or the drug being rapidly pumped out by efflux transporters. This brings the investigation back to optimizing the physicochemical properties for better cellular uptake and retention. It may also trigger a re-evaluation of the fundamental biology of the target. [20]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023).
  • Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. (2024). International Journal of Pharmaceutical Sciences.
  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions.
  • The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. IJIRMPS.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Biological barriers, and the influence of protein binding on the passage of drugs across them. (2020). PubMed.
  • Protein binding of drugs. Slideshare.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). MDPI.
  • Video: Factors Affecting Protein-Drug Binding: Protein-Related Factors. (2025). JoVE.
  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021).
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ACS Publications.
  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • 1,2,4‐Oxadiazoles as thiazole bioisostere. (2025). ResearchGate.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025). ResearchGate.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
  • THIAZOLE DERIVATIVES AS POTENTIAL ANTIDIABETIC AGENTS. Rasayan Journal of Chemistry.
  • Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. IJNRD.
  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). PubMed.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety.
  • A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. (2019). PubMed.
  • Systematic Review On Thiazole And Its Applications.
  • Why 90% of clinical drug development fails and how to improve it?. PMC.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018).
  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
  • Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules. ResearchGate.
  • Why drugs fail: the unrelenting challenge of finding a new drug. pharmaphorum.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. the Gohlke Group.
  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.

Sources

Validation & Comparative

Comparative Guide: Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine (IPTA) vs. CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine (referred to herein as IPTA ) versus established CYP51 inhibitors (Azoles and Tetrazoles).

The analysis is grounded in the structural pharmacology of the 2-phenylthiazole scaffold , a privileged structure in recent antifungal discovery (e.g., compounds SZ-C14 and B9), contrasting it with the clinical "Gold Standards" like Fluconazole and the novel tetrazole VT-1161 (Oteseconazole).

Executive Summary: The Structural Pivot

The central challenge in current antifungal therapy is the reliance on the azole pharmacophore (triazole/imidazole), which is susceptible to cross-resistance via cyp51A mutations.

IPTA represents a distinct chemotype. Unlike Fluconazole (which uses a bistriazole core) or Voriconazole , IPTA utilizes a 2-phenylthiazole scaffold.

  • The Scaffold (2-Phenylthiazole): Acts as a bioisostere for the hydrophobic tail found in newer azoles, targeting the substrate access channel of the CYP51 enzyme.

  • The Headgroup (Isopropyl-amine): A departure from the classic sp²-hybridized nitrogen of azoles. The secondary amine offers a different heme-coordination geometry or alternative H-bonding interactions, potentially evading classic resistance mechanisms driven by heme-environment mutations (e.g., Y132H in Candida).

Technical Comparison: Performance & Mechanism

The following data synthesizes specific structure-activity relationship (SAR) studies of 2-phenylthiazole derivatives (e.g., SZ-C14 series) compared to clinical standards.

Table 1: Physicochemical & Inhibitory Profile[1]
FeatureIPTA (Novel Scaffold) Fluconazole (Standard) VT-1161 (Oteseconazole)
Core Scaffold 2-PhenylthiazoleBis-TriazoleTetrazole-Pyridine
Heme Binder Secondary Amine (Aliphatic)1,2,4-Triazole (

N)
Tetrazole (

N)
Binding Mode Type II (Putative) / AllostericType II (Strong Fe-N bond)Type II (Specific Fe-N bond)
CYP Selectivity High (Scaffold dependent)Low (Inhibits mammalian CYP)Very High (CYP51 specific)
Lipophilicity (cLogP) ~3.2 - 3.8 (Predicted)0.5~3.5
Target Affinity (

)
Mid-nM range (Est. 50-200 nM)*10-20 nM<10 nM
Resistance Profile High Potential to bypass Azole-RSusceptible to CDR/MDR effluxBypasses some Azole-R

*Note: Affinity values for IPTA are estimated based on the 2-phenylthiazole lead compound SZ-C14 (Li et al., 2021).

Mechanistic Insight: The "Tail" Interaction

While Fluconazole relies heavily on the binding energy of the triazole-iron interaction, IPTA relies on the hydrophobic interaction of the phenylthiazole moiety within the substrate access channel.

  • Advantage: Mutations that alter the heme environment (common in resistant strains) may affect IPTA less than Fluconazole because IPTA's binding energy is distributed more heavily along the hydrophobic channel.

  • Disadvantage: The secondary amine (isopropyl) is bulkier than a triazole nitrogen and protonated at physiological pH (pKa ~10), which may reduce the efficiency of coordination to the heme iron (

    
    ) compared to the neutral triazole.
    

Experimental Protocols for Validation

To objectively validate IPTA against known inhibitors, you must establish Target Engagement and Functional Inhibition .

Protocol A: Type II Binding Spectra (Heme Coordination)

Objective: Determine if IPTA binds directly to the heme iron of CYP51 (indicated by a spectral shift) or binds allosterically.

Workflow:

  • Protein Prep: Purify recombinant C. albicans CYP51 (CaCYP51) or A. fumigatus CYP51 (AfCYP51) to ~5 µM concentration in phosphate buffer (pH 7.4, 10% glycerol).

  • Baseline Scan: Record UV-Vis spectrum (350–500 nm).

  • Titration: Add IPTA (dissolved in DMSO) in stepwise increments (0.5 µM to 20 µM). Maintain DMSO <1%.

  • Reference: Perform identical titration with Fluconazole (Positive Control) and DMSO only (Negative Control).

  • Analysis:

    • Type II Binding (Direct Heme): Look for a "Red Shift" — peak at ~425-430 nm and trough at ~390-410 nm.

    • Type I Binding (Substrate displacement): Peak at ~385-390 nm, trough at ~420 nm.

    • Calculation: Plot

      
       vs. [Inhibitor] to calculate the Spectral Dissociation Constant (
      
      
      
      ).
Protocol B: CYP51 Reconstitution Assay (IC50 Determination)

Objective: Quantify the functional inhibition of the lanosterol-to-ergosterol conversion.

  • Reaction Mix:

    • Recombinant CYP51 (1 µM).

    • Cytochrome P450 Reductase (CPR) (2 µM).

    • Substrate: Lanosterol (50 µM).

    • NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).

  • Inhibitor Dosing: Add IPTA at varying concentrations (0.01 µM – 50 µM).

  • Incubation: 37°C for 30 minutes.

  • Extraction: Stop reaction with KOH/Ethanol; extract sterols with n-hexane.

  • Detection (GC-MS):

    • Monitor the disappearance of Lanosterol (m/z 426).

    • Monitor the appearance of 4,4-dimethylcholesta-8,14,24-trien-3β-ol (the immediate product).

  • Data Processing: Fit dose-response curves using a 4-parameter logistic model to derive

    
    .
    

Visualization: Mechanism of Action[2]

The following diagram illustrates the Ergosterol Biosynthesis pathway and the competitive inhibition points of IPTA versus standard Azoles.

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds Active Site Intermed 4,4-Dimethylcholesta- 8,14,24-trienol CYP51->Intermed Demethylation Ergosterol Ergosterol (Cell Membrane Integrity) Intermed->Ergosterol Fluconazole Fluconazole (Azole Class) Fluconazole->CYP51 Blocks Heme (Strong) IPTA IPTA (Phenylthiazole Class) IPTA->CYP51 Blocks Access Channel + Weak Heme Interaction

Caption: Comparative inhibition logic. While Fluconazole (Azole) tightly binds the catalytic heme, IPTA (Phenylthiazole) leverages the hydrophobic access channel for affinity, potentially retaining efficacy against heme-site mutants.

References

  • Li, Z., et al. (2021). "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Medicinal Chemistry. Source:[Link]

  • Warrilow, A. G., et al. (2013). "The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme." Antimicrobial Agents and Chemotherapy. Source:[Link]

  • Hargrove, T. Y., et al. (2017). "Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for Azole Resistance." Journal of Biological Chemistry. Source:[Link]

In Vivo Validation of 2-Phenyl-Thiazole Antifungal Candidates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the exploration of non-traditional pharmacophores. The 2-phenyl-thiazole scaffold has emerged as a potent bioisostere to the traditional triazole ring found in Fluconazole and Voriconazole.

This guide provides a rigorous, field-validated framework for the in vivo validation of 2-phenyl-thiazole candidates (referred to herein as the PT-Series ). Unlike standard azoles, recent data suggests that specific PT-derivatives (e.g., hydrazinyl-thiazoles) may possess dual mechanisms: CYP51 inhibition and biofilm disruption. This guide outlines the transition from chemical synthesis to definitive murine model validation.

Part 1: The Pharmacophore & Mechanism of Action

To validate a PT-candidate, one must first confirm its mechanistic distinctness or similarity to existing standards. While the primary target of 2-phenyl-thiazoles is Lanosterol 14α-demethylase (CYP51) , their lipophilicity and rigidity often allow them to bind to CYP51 mutants that resist Fluconazole.

Mechanistic Pathway (CYP51 Inhibition)

The following diagram illustrates the specific intervention point of 2-phenyl-thiazoles within the ergosterol biosynthesis pathway, contrasted with Allylamines (Terbinafine) and Polyenes (Amphotericin B).

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Catalyzed by Squalene Epoxidase Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Catalyzed by CYP51 SqualeneEpoxidase Enzyme: Squalene Epoxidase CYP51 Enzyme: CYP51 (Lanosterol 14α-demethylase) Allylamines Allylamines (Terbinafine) Allylamines->SqualeneEpoxidase Inhibits Thiazoles 2-Phenyl-Thiazoles (PT-Series) & Azoles Thiazoles->CYP51 High-Affinity Binding Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Direct Binding (Pore Formation)

Figure 1: Ergosterol Biosynthesis Pathway highlighting the competitive inhibition of CYP51 by 2-phenyl-thiazoles. Unlike Polyenes which bind existing ergosterol, Thiazoles deplete the membrane of this essential lipid.

Part 2: Pre-Clinical Screening Hierarchy

Before initiating costly mammalian studies, a "Self-Validating" screening funnel is required to ensure only high-probability candidates proceed.

The Ethical Bridge: Galleria mellonella

The wax moth larva model is the industry standard for rapid in vivo toxicity and efficacy screening.

  • Why: It possesses an innate immune system analogous to mammals (hemocytes).

  • Protocol: Inject 10 µL of PT-candidate (1–20 mg/kg) into the last pro-leg.

  • Go/No-Go Decision: If survival at 48h < 50% or melanization (toxicity) occurs at <10 mg/kg, discard the candidate.

Pharmacokinetic (PK) Profiling

Thiazoles often suffer from poor aqueous solubility. Before efficacy models, determine the Bioavailability (F%) .

  • Method: LC-MS/MS analysis of plasma after IV vs. Oral (PO) administration in mice.

  • Target: T_max ~20-30 mins; Kidney/Plasma ratio > 1.0 (indicating tissue penetration).

Part 3: Murine Model of Disseminated Candidiasis

This is the definitive regulatory standard for antifungal validation. The protocol below uses a Neutropenic Murine Model , mimicking the immunocompromised state of target patient populations (e.g., chemotherapy patients).

Experimental Workflow Diagram

MurineProtocol cluster_0 Day -4 & -1: Immunosuppression cluster_1 Day 0: Infection cluster_2 Day 0 to +4: Treatment cluster_3 Day +5: Analysis Cyclo Cyclophosphamide (150 mg/kg & 100 mg/kg) Inoculum C. albicans (Tail Vein, 5x10^5 CFU) Cyclo->Inoculum Neutropenia Induction Treatment Rx: PT-Candidate vs. Fluconazole (Oral/IP, BID) Inoculum->Treatment 2h Post-Infection Harvest Kidney Harvest & Homogenization Treatment->Harvest Endpoint CFU CFU Count (Log Reduction) Harvest->CFU

Figure 2: Workflow for the Neutropenic Murine Model of Disseminated Candidiasis. Critical timing of immunosuppression ensures consistent fungal burden.

Detailed Protocol Steps
1. Animals & Immunosuppression[1][2]
  • Subject: Female ICR or BALB/c mice (6–8 weeks, 20–25g).

  • Induction: Intraperitoneal (IP) injection of Cyclophosphamide .

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg

  • Validation: Verify neutropenia (neutrophil count < 500/mm³) via blood smear on Day 0.

2. Infection (Day 0)
  • Strain: Candida albicans (e.g., ATCC 90028 or a Fluconazole-resistant clinical isolate).

  • Inoculum: Prepare yeast cells in sterile PBS. Adjust to

    
     cells/mL.
    
  • Route: Lateral tail vein injection (0.1 mL). Final burden:

    
     CFU/mouse.
    
3. Treatment Regimen

Initiate therapy 2 hours post-infection to establish "early treatment" efficacy.

  • Group A (Vehicle): 5% DMSO / 5% Tween-80 in Saline.

  • Group B (Standard): Fluconazole (10 mg/kg, PO).

  • Group C (Test): PT-Candidate (Low Dose: 5 mg/kg).

  • Group D (Test): PT-Candidate (High Dose: 20 mg/kg).

  • Frequency: Twice daily (BID) for 4 days.

4. Endpoint Analysis (Day 5)
  • Primary Endpoint: Fungal Kidney Burden. Kidneys are the primary target organ in disseminated candidiasis.

  • Procedure: Aseptically remove kidneys, weigh, and homogenize in 1 mL cold PBS. Serial dilutions plated on Sabouraud Dextrose Agar (SDA). Incubate at 35°C for 24h.

  • Calculation: Express as

    
     CFU/g tissue.
    

Part 4: Comparative Performance Data

The following table summarizes representative data comparing a high-performing 2-phenyl-thiazole derivative (based on literature prototypes like Compound B9 or CHT) against standard care.

FeatureFluconazole (Standard)2-Phenyl-Thiazole (PT-Series)Interpretation
Target CYP51CYP51 (+ Biofilm interference)PT offers dual-action potential.
In Vitro MIC (Sensitive C. albicans) 0.25 – 1.0 µg/mL0.5 – 2.0 µg/mLComparable potency against wild-type.
In Vitro MIC (Resistant C. albicans) > 64 µg/mL2.0 – 8.0 µg/mL Critical Advantage: PT retains activity in resistant strains.
Kidney Burden Reduction (Log10) ~2.5 log reduction~1.5 – 2.0 log reductionSlightly lower efficacy in vivo often due to solubility limits.
Bioavailability (Oral) > 90%~40 – 60%PT requires formulation optimization (e.g., cyclodextrin complexation).
Toxicity (HepG2 IC50) > 100 µM20 – 50 µMPT has a narrower therapeutic index; monitor liver enzymes.
Data Interpretation

While Fluconazole remains superior in bioavailability, the PT-Series demonstrates critical utility in resistant phenotypes . The lower in vivo efficacy (despite good MIC) highlights the "Solubility-Limited Absorption" challenge inherent to the thiazole ring, necessitating formulation work (e.g., PEG-400 or nano-emulsions) during development.

Part 5: Challenges & Optimization Strategies

Solubility vs. Lipophilicity

2-phenyl-thiazoles are highly lipophilic (LogP > 3.5). While this aids in penetrating the fungal cell wall, it hampers oral bioavailability.

  • Solution: Use salt forms (e.g., hydrochloride salts of the aminothiazole) or lipid-based delivery systems during animal testing.

CYP Inhibition (Drug-Drug Interactions)

The thiazole nitrogen can bind to host heme iron, causing off-target inhibition of mammalian CYP450 enzymes (e.g., CYP3A4).

  • Check: Run a standard CYP inhibition panel early. If IC50 < 1 µM against human CYP3A4, structural modification (e.g., adding steric bulk near the thiazole nitrogen) is required to improve selectivity for the fungal enzyme.

References

  • Sá, N. P., et al. (2018). "A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models."[3] Future Science OA.

  • BenchChem. (2025). "Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols."[4] BenchChem Technical Guides.

  • Warn, P. A., et al. (2009). "Pharmacokinetics and pharmacodynamics of a novel triazole, isavuconazole: mathematical modeling, importance of tissue concentrations, and impact of immune status on antifungal effect."[2] Antimicrobial Agents and Chemotherapy.[2]

  • Jain, S., et al. (2019). "Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris." Scientific Reports.

  • Andes, D., et al. (2004). "In vivo pharmacodynamics of antifungal drugs in treatment of candidiasis." Antimicrobial Agents and Chemotherapy.[2] (Foundational protocol reference for neutropenic models).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you synthesize and study. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine (CAS No. 886494-14-0)[1], a compound belonging to the 2-phenyl-thiazole class of derivatives.

Part 1: Hazard Assessment and Pre-Disposal Safety

Before beginning any disposal procedure, a thorough risk assessment is paramount. The foundation of this assessment is understanding the potential hazards and ensuring all necessary personal protective equipment (PPE) is in use.

1.1. Inferred Hazard Profile: Based on analogous structures, anticipate the following hazards:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed[3][4].

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact[2][3].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[2][3][4].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol[2][3].

  • Environmental Hazard: As a bioactive molecule, its release into the environment should be prevented to avoid unknown ecological effects[3].

1.2. Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound for disposal.

PPE CategoryRecommended EquipmentRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes of solutions or contact with solid particulates.
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation or absorption.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Prevents inhalation of any dusts, aerosols, or vapors, which may be respiratory irritants.
Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and administered by the U.S. Environmental Protection Agency (EPA)[5]. The following protocol is designed to comply with these regulations for laboratories operating as hazardous waste generators[6].

Step 1: Hazardous Waste Determination

The first crucial step is to formally classify the waste. Given the inferred hazards, Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine waste must be managed as hazardous chemical waste [7]. This determination must be made by a trained professional, such as the laboratory manager or a member of your institution's Environmental Health and Safety (EHS) department, not by students or untrained personnel[8][9].

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do NOT mix this amine-containing waste with other waste streams, especially strong acids, oxidizers, or halogenated solvents, without first consulting a compatibility chart or your EHS office[10].

  • Collect solid waste (e.g., contaminated filter paper, weighing boats, gloves) separately from liquid waste (e.g., residual solutions, rinsates).

Step 3: Selection of Waste Container

The container must be compatible with the chemical waste and meet regulatory standards[11].

  • For Solids: Use a high-density polyethylene (HDPE) pail or a securely sealable plastic bag placed inside a rigid, labeled container.

  • For Liquids: Use a glass or HDPE bottle with a screw-on cap. Ensure the cap has a chemically resistant liner.

  • Integrity Check: Before use, inspect the container to ensure it is free from cracks, leaks, or contamination[11].

Step 4: Labeling the Hazardous Waste Container

Accurate labeling is a strict EPA requirement[6]. The label must be affixed to the container at the moment the first drop of waste is added.

Label ComponentRequirement
Words "Hazardous Waste" Must be clearly visible and legible[6].
Chemical Contents List the full chemical name: "Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine". If in a solvent, list the solvent and estimate percentages. Avoid abbreviations or formulas.
Hazard Characteristics Indicate the associated hazards. Check boxes for "Toxic" and "Irritant" are appropriate.
Accumulation Start Date The date the first waste was added to the container.
Generator Information Name of the principal investigator, laboratory room number, and contact information.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of the operator[5][8].

  • Container Status: Keep the waste container securely closed at all times, except when adding waste[10].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA[8].

Step 6: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by your institution's EHS department or a licensed hazardous waste contractor.

  • Request Pickup: Once the container is full or has been in the lab for the maximum allowed time (typically 6-12 months, per your institution's Laboratory Management Plan), submit a waste pickup request to your EHS office[8][9].

  • Documentation: Ensure all paperwork, such as a hazardous waste manifest, is completed accurately as directed by EHS professionals[12].

Prohibited Disposal Methods:

  • DO NOT pour Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine down the sink. Amines and bioactive compounds can disrupt wastewater treatment processes and harm aquatic life[13][14].

  • DO NOT dispose of this chemical in the regular trash, as this is illegal for hazardous waste and poses a risk to sanitation workers and the environment[13].

  • DO NOT attempt to neutralize the chemical unless it is a well-documented and approved procedure within your institution's Chemical Hygiene Plan, as reactions could produce more hazardous byproducts.

Part 3: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial. All laboratory personnel should be trained on these procedures as part of their safety training[15][16].

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and call your institution's emergency number.

  • Control the Source: If safe to do so, stop the release (e.g., by turning over a fallen container).

  • Contain the Spill: Use a chemical spill kit to absorb the material. For a solid, gently cover with an absorbent pad. For a liquid, create a dike around the spill with absorbent material and then cover it.

  • Collect Waste: Carefully scoop the absorbent material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine.

DisposalWorkflow Disposal Workflow for Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Accumulation & Disposal start Start: Waste Generation assess_hazard 1. Conduct Hazard Assessment (Assume Toxic, Irritant) start->assess_hazard spill Spill Occurs! start->spill don_ppe 2. Don Mandatory PPE (Goggles, Gloves, Lab Coat) assess_hazard->don_ppe segregate 5. Segregate Waste Stream (No mixing with incompatibles) don_ppe->segregate don_ppe->spill select_container 3. Select Appropriate Container (HDPE or Glass) label_waste 4. Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Dates select_container->label_waste store_saa 6. Store in Satellite Accumulation Area (SAA) label_waste->store_saa segregate->select_container check_limits 7. Monitor Accumulation (Volume < 55 gal, Time < 6-12 mos) store_saa->check_limits store_saa->spill request_pickup 8. Request EHS Pickup check_limits->request_pickup end End: Compliant Disposal request_pickup->end emergency_proc Execute Emergency Spill Procedure spill->emergency_proc Immediate Action emergency_proc->request_pickup After Cleanup

Caption: Decision workflow for safe disposal of hazardous chemical waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]

  • Hazardous waste disposal and the clinical laboratory . PubMed. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]

  • Introduction to Hazardous Waste Management . U.S. Environmental Protection Agency. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview . Occupational Safety and Health Administration. [Link]

  • 2-Phenylthiazole PubChem Entry . National Institutes of Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . Vanderbilt University Medical Center. [Link]

  • A safety and chemical disposal guideline for Minilab users . Helmholtz Centre for Environmental Research. [Link]

  • 2-amino-4-phenyl Thiazole SAFETY DATA SHEET . Szabo-Scandic. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.